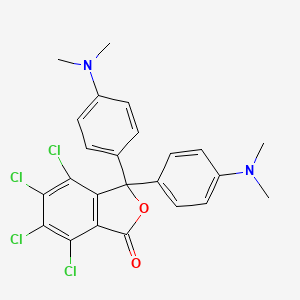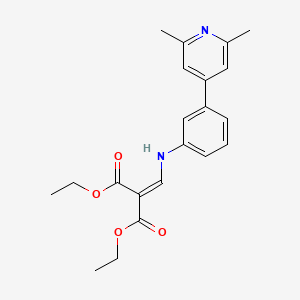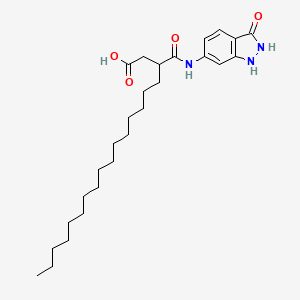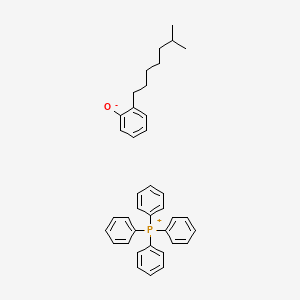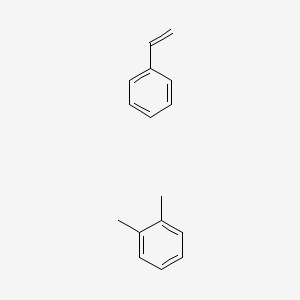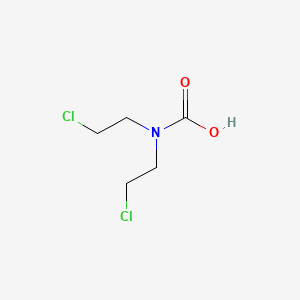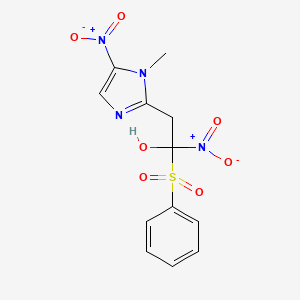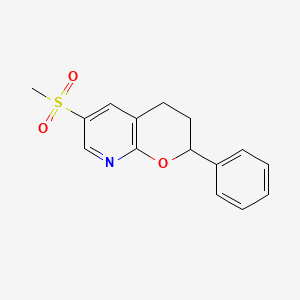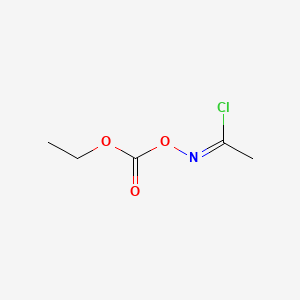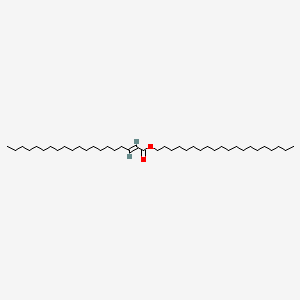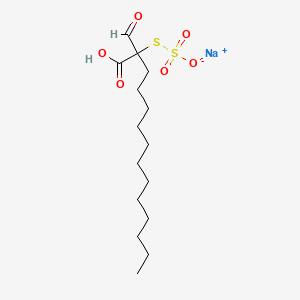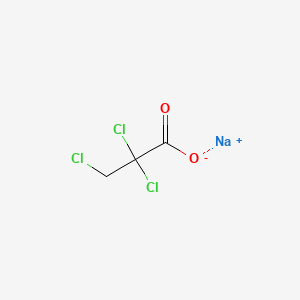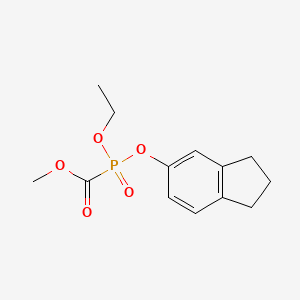
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphinecarboxylic acid group, an indene moiety, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide typically involves multiple steps. One common method starts with the preparation of the indene derivative, which is then reacted with phosphinecarboxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinecarboxylic acid group to a phosphine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphinecarboxylic acid group can coordinate with metal ions, influencing various biochemical pathways. The indene moiety may interact with biological membranes, affecting cell signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide
- Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72304-88-2 |
|---|---|
Molekularformel |
C13H17O5P |
Molekulargewicht |
284.24 g/mol |
IUPAC-Name |
methyl [2,3-dihydro-1H-inden-5-yloxy(ethoxy)phosphoryl]formate |
InChI |
InChI=1S/C13H17O5P/c1-3-17-19(15,13(14)16-2)18-12-8-7-10-5-4-6-11(10)9-12/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
KDCMDOOYQRICDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)OC)OC1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


